molecular formula C5H8N2O B12442509 5-Methyl-4-(methylamino)isoxazole

5-Methyl-4-(methylamino)isoxazole

Katalognummer: B12442509
Molekulargewicht: 112.13 g/mol
InChI-Schlüssel: GCWULTFPRZGPTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-4-(methylamino)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(methylamino)isoxazole can be achieved through several methods. One common approach involves the reaction of aldehydes with primary nitro compounds. This method typically requires a 1:2 molar ratio of aldehydes to primary nitro compounds, leading to the formation of isoxazole derivatives . Another method involves the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions . Additionally, microwave-assisted synthesis has been reported to be an efficient and catalyst-free method for producing 5-substituted isoxazoles .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of metal-free synthetic routes is preferred to minimize costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-4-(methylamino)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions include isoxazole N-oxides, amine derivatives, and substituted isoxazoles .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-Methyl-4-(methylamino)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it has been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression and potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Methyl-4-(methylamino)isoxazole include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methylamino group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C5H8N2O

Molekulargewicht

112.13 g/mol

IUPAC-Name

N,5-dimethyl-1,2-oxazol-4-amine

InChI

InChI=1S/C5H8N2O/c1-4-5(6-2)3-7-8-4/h3,6H,1-2H3

InChI-Schlüssel

GCWULTFPRZGPTR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NO1)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.